

Fipamezole: A Technical Guide to its Chemical Structure and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole is a potent and selective $\alpha 2$ -adrenergic receptor antagonist that has been investigated for its therapeutic potential in various neurological disorders, most notably for the management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of **fipamezole**, presenting key data in a structured format to support research and development activities.

Chemical Structure and Identification

Fipamezole, with the chemical formula C14H15FN2, is a derivative of imidazole attached to a fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its stereoisomers have been studied individually.[2][3]

Table 1: Chemical Identification of Fipamezole



Identifier	Value	
IUPAC Name	4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole	
Chemical Formula	C14H15FN2	
Molecular Weight	230.29 g/mol	
CAS Number	150586-58-6	
SMILES	CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1	
InChI Key	XAGTWPPXXHAZMK-UHFFFAOYSA-N	

Physical and Chemical Properties

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for **fipamezole**'s physical properties are not publicly available, predicted values and some experimental data for its hydrochloride salt provide valuable insights.

Table 2: Physical and Chemical Properties of Fipamezole



Property	Value	Source
State	Solid	DrugBank Online
Water Solubility (Predicted)	0.139 mg/mL	ALOGPS
logP (Predicted)	3.56	ALOGPS, Chemaxon
logS (Predicted)	-3.2	ALOGPS
pKa (Strongest Acidic) (Predicted)	14.35	Chemaxon
pKa (Strongest Basic) (Predicted)	6.57	Chemaxon
Hydrogen Acceptor Count	1	Chemaxon
Hydrogen Donor Count	1	Chemaxon
Polar Surface Area	28.68 Ų	Chemaxon
Rotatable Bond Count	2	Chemaxon

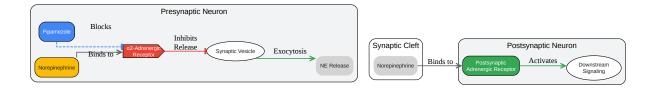
Solubility of **Fipamezole** Hydrochloride:

Fipamezole hydrochloride, the salt form of the compound, exhibits solubility in various solvents. It is soluble in DMSO.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Fipamezole exerts its pharmacological effects by acting as an antagonist at α 2-adrenergic receptors. It displays high affinity for the human α 2A, α 2B, and α 2C receptor subtypes.[1] By blocking these presynaptic autoreceptors, **fipamezole** enhances the release of norepinephrine, which can modulate downstream signaling pathways involved in motor control.





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Fipamezole's antagonistic action on presynaptic α 2-adrenergic receptors.

Experimental Protocols [35S]GTPyS Binding Assay for Functional Antagonist Activity

This assay is a widely used method to determine the functional activity of G protein-coupled receptor (GPCR) ligands, such as **fipamezole**.

Objective: To quantify the ability of **fipamezole** to inhibit agonist-induced G-protein activation at α 2-adrenergic receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human α 2A, α 2B, or α 2C adrenergic receptor subtypes.
- Assay Conditions: The prepared membranes are incubated in a buffer containing a subsaturating concentration of the non-hydrolyzable GTP analog, [35S]GTPyS.
- Agonist Stimulation: An agonist, such as adrenaline, is added to stimulate the receptors, leading to the binding of [35S]GTPyS to the activated G-proteins.
- Antagonist Inhibition: To determine the antagonist properties of fipamezole, the assay is performed in the presence of a fixed concentration of adrenaline and varying concentrations



of fipamezole.

- Detection: The amount of [35S]GTPyS bound to the G-proteins is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand, typically by filtration.
- Data Analysis: The concentration-response curves for fipamezole's inhibition of agoniststimulated [35S]GTPyS binding are analyzed to determine its potency (KB value).

General Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for **fipamezole** is not detailed in the provided search results, the shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of **fipamezole** in a specific solvent.

Methodology:

- Sample Preparation: An excess amount of solid fipamezole is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.
- Quantification: The concentration of **fipamezole** in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
- Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.



Conclusion

This technical guide has summarized the key chemical and physical characteristics of **fipamezole**, an $\alpha 2$ -adrenergic receptor antagonist. The provided data tables, mechanism of action diagram, and outlines of experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is essential for the continued investigation of **fipamezole**'s therapeutic potential.

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